(E)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
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Overview
Description
(E)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic organic compound characterized by the presence of a cyclopropylmethoxy group, a pyrrolidine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of an appropriate amine with a suitable carbonyl compound under reductive amination conditions.
Introduction of the Cyclopropylmethoxy Group: The cyclopropylmethoxy group can be introduced via an alkylation reaction using cyclopropylmethanol and a suitable leaving group.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a diene and a sulfur source.
Coupling Reactions: The final step involves coupling the pyrrolidine and thiophene rings through a condensation reaction to form the desired enone structure.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the enone moiety, converting it to the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclopropylmethoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Drug Discovery: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Medicine:
Antimicrobial Agents: Research is ongoing to explore its efficacy as an antimicrobial agent.
Industry:
Material Science: The compound is studied for its potential use in the development of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of (E)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the application. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and cellular responses.
Comparison with Similar Compounds
- (E)-1-(3-(methoxymethoxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
- (E)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one
Comparison:
- Structural Differences: The presence of different substituents on the pyrrolidine or thiophene rings.
- Reactivity: Variations in reactivity due to electronic and steric effects of the substituents.
- Applications: Differences in applications based on the unique properties imparted by the substituents.
Properties
IUPAC Name |
(E)-1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S/c17-15(6-5-14-2-1-9-19-14)16-8-7-13(10-16)18-11-12-3-4-12/h1-2,5-6,9,12-13H,3-4,7-8,10-11H2/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUZRKOKYQDOTQ-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCN(C2)C(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1COC2CCN(C2)C(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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